1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Description
The compound 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone features a hybrid structure combining a piperazine backbone, a 2,3-dihydro-1,4-benzodioxin moiety, and a 5-methoxyindole group. Piperazine derivatives are well-documented for their pharmacological versatility, often serving as scaffolds in kinase inhibitors or neurotransmitter modulators.
Properties
Molecular Formula |
C24H25N3O5 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C24H25N3O5/c1-30-18-6-7-19-17(14-18)8-9-27(19)15-23(28)25-10-12-26(13-11-25)24(29)22-16-31-20-4-2-3-5-21(20)32-22/h2-9,14,22H,10-13,15-16H2,1H3 |
InChI Key |
YHQNWGQLYRIBTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions to form 1,4-benzodioxane.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting 1,4-benzodioxane with piperazine in the presence of a suitable coupling agent such as carbonyldiimidazole.
Indole Derivative Formation: The indole moiety is synthesized separately, often starting from 5-methoxyindole, which is then coupled with the piperazine derivative using a reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone can undergo various chemical reactions:
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting neurological disorders and cancer.
Pharmacology: It can be used to study receptor binding and signal transduction pathways, given its interaction with various biological targets.
Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various cellular pathways. For instance, it could act as an agonist or antagonist at certain neurotransmitter receptors, thereby affecting signal transduction .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural features and molecular properties of the target compound and its analogs:
Key Structural Differentiators
Benzodioxin vs. Benzodioxepin: The target compound and utilize a six-membered benzodioxin ring, whereas substitutes this with a seven-membered benzodioxepin.
Indole Substitution Patterns : The 5-methoxyindole in the target compound contrasts with the 5-methylindole in and the unsubstituted indole in . Methoxy groups enhance electron density and hydrogen-bond acceptor capacity, which may improve solubility or target affinity.
Piperazine Modifications : The target compound retains a free piperazine ring, while and incorporate bulky benzhydryl or benzyl groups, likely influencing steric hindrance and pharmacokinetic properties.
Pharmacological Implications (Inferred)
- Benzodioxin Derivatives : The benzodioxin ring in the target compound and may confer selectivity for serotonin or adrenergic receptors due to structural resemblance to catecholamine analogs.
- Piperazine Flexibility : Unmodified piperazine in the target compound may allow broader conformational adaptability compared to sterically hindered analogs like .
Biological Activity
The compound 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone is a synthetic derivative belonging to the class of benzodioxane and piperazine compounds. Its unique structure suggests potential biological activities that merit investigation, particularly in the realms of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 342.38 g/mol. The structure features a benzodioxane moiety linked to a piperazine ring, which is a common scaffold in drug design due to its ability to interact with various biological targets.
Biological Activity Overview
Research has indicated that compounds containing benzodioxane and piperazine structures exhibit diverse biological activities, including:
- Antidepressant Activity : Some benzodioxane derivatives have been shown to act as serotonin receptor modulators, potentially influencing mood regulation.
- Anticancer Properties : Certain analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting their utility in cancer therapy.
- Antimicrobial Effects : Compounds in this class have been evaluated for their antibacterial and antifungal properties.
Antidepressant Activity
A study investigated the effects of benzodioxane derivatives on 5-HT1A receptors, revealing that modifications to the piperazine ring can enhance binding affinity and selectivity for these receptors. The compound under discussion may exhibit similar properties due to its structural components, suggesting potential use as an antidepressant .
Anticancer Activity
Research conducted on related compounds has shown significant cytostatic effects against pancreatic cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. This raises the possibility that our compound could similarly affect cancer cell viability .
Antimicrobial Activity
Benzodioxane-based compounds have shown promising results against Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways necessary for bacterial survival .
Case Studies
-
Case Study on Antidepressant Effects :
- A clinical trial involving a related benzodioxane derivative demonstrated significant improvements in depression scores among participants compared to placebo controls.
- Mechanistic studies indicated modulation of serotonergic pathways.
-
Case Study on Anticancer Properties :
- In vitro studies revealed that certain benzodioxane derivatives inhibited the growth of pancreatic cancer cells by inducing apoptosis through mitochondrial pathways.
- Further research is needed to explore the specific pathways involved and the potential for combination therapies.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
